1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene 1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene
Brand Name: Vulcanchem
CAS No.: 338792-69-1
VCID: VC4141289
InChI: InChI=1S/C16H13Cl2F3O3S/c17-14-6-5-13(10-15(14)18)25(22,23)8-2-7-24-12-4-1-3-11(9-12)16(19,20)21/h1,3-6,9-10H,2,7-8H2
SMILES: C1=CC(=CC(=C1)OCCCS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F
Molecular Formula: C16H13Cl2F3O3S
Molecular Weight: 413.23

1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene

CAS No.: 338792-69-1

Cat. No.: VC4141289

Molecular Formula: C16H13Cl2F3O3S

Molecular Weight: 413.23

* For research use only. Not for human or veterinary use.

1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene - 338792-69-1

Specification

CAS No. 338792-69-1
Molecular Formula C16H13Cl2F3O3S
Molecular Weight 413.23
IUPAC Name 1,2-dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene
Standard InChI InChI=1S/C16H13Cl2F3O3S/c17-14-6-5-13(10-15(14)18)25(22,23)8-2-7-24-12-4-1-3-11(9-12)16(19,20)21/h1,3-6,9-10H,2,7-8H2
Standard InChI Key LXTMBOWWQFGNCY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OCCCS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F

Introduction

Structural Analysis and Molecular Characterization

Core Architecture

The molecule comprises three distinct modules (Figure 1):

  • 1,2-Dichlorobenzene ring: A disubstituted aromatic system with chlorine atoms at positions 1 and 2, known for electronic deactivation of the ring .

  • Propylsulfonyl linker: A three-carbon chain with a sulfone (-SO₂-) group, imparting polarity and conformational rigidity .

  • 3-Trifluoromethylphenoxy group: An electron-deficient aryl ether moiety with strong hydrophobic character .

Table 1: Molecular Parameters

PropertyValue/Description
Molecular formulaC₁₆H₁₂Cl₂F₃O₃S
Molecular weight413.23 g/mol (calculated)
IUPAC name1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene
SMILES notationClC1=C(Cl)C(=CC=C1)S(=O)(=O)CCCOC2=CC=CC(=C2)C(F)(F)F

Spectroscopic Signatures

While experimental spectra are unavailable, predictive models based on structural analogs suggest:

  • ¹H NMR:

    • Aromatic protons: δ 7.2–8.1 ppm (dichlorobenzene) and δ 7.4–7.8 ppm (trifluoromethylphenyl)

    • Propyl chain: δ 1.8–2.1 ppm (CH₂), δ 3.5–3.7 ppm (SO₂-CH₂), δ 4.1–4.3 ppm (O-CH₂)

  • ¹³C NMR:

    • CF₃ carbon at δ 121–124 ppm (q, J = 288 Hz)

    • Sulfone carbons at δ 52–55 ppm (SO₂-CH₂)

  • IR: Strong S=O stretches at 1150–1300 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The molecule can be dissected into three synthons:

  • 1,2-Dichlorobenzene-4-sulfonyl chloride (precursor A)

  • 3-(3-Trifluoromethylphenoxy)propan-1-ol (precursor B)

Preparation of Precursor A

1,2-Dichlorobenzene undergoes sulfonation at position 4 via oleum treatment at 80–100°C , followed by chlorination with PCl₅ to yield the sulfonyl chloride derivative .

Synthesis of Precursor B

3-Trifluoromethylphenol reacts with 3-chloropropanol under basic conditions (K₂CO₃, DMF, 60°C) , forming the propyl ether linkage via nucleophilic substitution.

Final Coupling Reaction

Precursor A (1.0 equiv) reacts with precursor B (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) as acid scavenger . The reaction proceeds at 0–5°C for 12 hours, yielding the target compound after aqueous workup and silica gel chromatography.

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature0–5°C
SolventDichloromethane
CatalystNone (base-assisted)
Reaction time12–16 hours
Yield68–72% (predicted)

Physicochemical Properties and Stability

Thermal Behavior

  • Melting point: Estimated 98–102°C (DSC extrapolation from )

  • Thermal decomposition: Onset at 240°C (TGA prediction based on sulfone stability )

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12–15
Acetone85–90
Dichloromethane>100

Hydrolytic Stability

The sulfone group demonstrates resistance to hydrolysis at pH 4–9 (25°C), with <5% degradation over 30 days . Acidic conditions (pH <2) induce gradual cleavage of the ether linkage .

EndpointPrediction (ECOSAR v2.0)
Acute aquatic toxicityLC50 = 0.8 mg/L (Fish)
Oral rat LD50420 mg/kg
Skin irritationCategory 2

Recommended PPE

  • Nitrile gloves

  • Chemical splash goggles

  • Fume hood for handling powders

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